molecular formula C23H25N7O B2846164 (E)-2-amino-N-hexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836647-15-5

(E)-2-amino-N-hexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2846164
CAS RN: 836647-15-5
M. Wt: 415.501
InChI Key: QKWVETZXEMGCHA-JFLMPSFJSA-N
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Description

“(E)-2-amino-N-hexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic compound. It has been mentioned in the context of spin-state versatility in FeII4L6 supramolecular cages with a pyridyl-hydrazone ligand scaffold .

Scientific Research Applications

Synthesis and Coordination Potential

Quinoxalines are known for their ability to form coordinate bonds with metal ions, which is crucial for the development of agents for targeted delivery to biological sites. For instance, compounds with similar structures have been synthesized to form complexes with metal ions such as Mn(II) and Fe(II), which can coordinate with a molecule of nitric oxide (NO). These complexes can release NO upon irradiation with long-wavelength light, showing potential applications in targeted therapy, especially in treating tumors (Yang et al., 2017).

Antimicrobial and Anticorrosive Applications

Quinoxaline derivatives exhibit diverse pharmacological activities, including antimicrobial properties. This suggests that (E)-2-amino-N-hexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide could potentially be explored for its antimicrobial efficacy. Additionally, quinoxaline compounds containing polar substituents have been shown to act as effective anticorrosive materials, forming stable chelating complexes with metal surfaces. This highlights the potential of such compounds in the development of new materials for corrosion inhibition (Verma et al., 2020).

Organic Synthesis and Chemical Properties

Quinoxaline derivatives are key in the synthesis of organic compounds due to their structural and electronic properties. The oxidative cyclization techniques used to synthesize such compounds provide a basis for generating new classes of quinoxalines with varied applications in organic chemistry and material science (Faizi et al., 2018).

properties

IUPAC Name

2-amino-N-hexyl-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O/c1-2-3-4-8-14-26-23(31)19-20-22(29-18-12-6-5-11-17(18)28-20)30(21(19)24)27-15-16-10-7-9-13-25-16/h5-7,9-13,15H,2-4,8,14,24H2,1H3,(H,26,31)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWVETZXEMGCHA-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-amino-N-hexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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